molecular formula C20H16O8 B14903854 4-Demethyl Daunomycinone

4-Demethyl Daunomycinone

Cat. No.: B14903854
M. Wt: 384.3 g/mol
InChI Key: XYDJGVROLWFENK-XRDRKEPISA-N
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Description

Contextualization within Anthracycline Research

To appreciate the role of 4-Demethyl Daunomycinone (B1669838), it is essential to first understand the context of anthracycline research.

Anthracyclines are a class of drugs originally extracted from Streptomyces bacteria, with the first member, daunorubicin (B1662515), being discovered in the 1960s. wikipedia.orgresearchgate.net This class, which includes clinically vital drugs like doxorubicin (B1662922), epirubicin, and idarubicin (B193468), has become a cornerstone of cancer chemotherapy. wikipedia.orgnumberanalytics.com They are among the most effective anticancer treatments developed, demonstrating a broad spectrum of activity against numerous malignancies, including leukemias, lymphomas, and various solid tumors such as breast, lung, and ovarian cancers. wikipedia.orgontosight.ai

The primary mechanism of action for anthracyclines involves their interaction with DNA. taylorandfrancis.com Their planar tetracyclic structure allows them to intercalate between DNA base pairs, a process that obstructs DNA and RNA synthesis. wikipedia.org Furthermore, they are potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the complex between topoisomerase II and DNA after the enzyme has created a break, anthracyclines prevent the resealing of the DNA strand, which ultimately leads to programmed cell death (apoptosis) in rapidly dividing cancer cells. wikipedia.orgtaylorandfrancis.com The profound efficacy of this drug class has sustained decades of research focused on synthesizing more effective and less toxic derivatives. researchgate.net

The characteristic structure of an anthracycline consists of a tetracyclic aglycone (a non-sugar compound) linked to a sugar moiety, typically daunosamine (B1196630), via a glycosidic bond. wikipedia.orgnih.gov The entire molecule is necessary for its primary anticancer activity. The sugar unit plays a critical role by interacting with the minor groove of DNA, which enhances the binding and stability of the drug-DNA complex. wikipedia.org

The aglycone portion, however, possesses its own distinct biological activities. Being more lipophilic (fat-soluble) than the parent glycoside, the aglycone can more readily intercalate into cellular membranes, particularly the mitochondrial membrane. nih.gov This localization is significant because the aglycone can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). nih.gov While ROS can contribute to cellular damage, this mechanism is also implicated in the cardiotoxic side effects associated with anthracycline therapy. nih.gov Studies have shown that aglycone metabolites, such as those formed during the body's metabolism of the parent drug, generally exhibit no significant cytotoxic activity on their own, highlighting the essential role of the attached sugar for effective anticancer action. nih.gov

4-Demethyl Daunomycinone as a Core Research Scaffold

Within the family of anthracycline aglycones, this compound holds a special position as a foundational structure for both synthetic and mechanistic studies.

This compound, or carminomycinone (B27442), is the aglycone of carminomycin. nih.gov Its structure is closely related to daunomycinone, the aglycone of daunorubicin. The key distinguishing feature is the absence of a methoxy (B1213986) group (-OCH3) at the C-4 position of the tetracyclic ring system; instead, it has a hydroxyl group (-OH). rsc.org This seemingly minor structural modification has significant implications for the molecule's electronic properties and its potential as a precursor in chemical synthesis. This compound is also known to be a metabolite of Daunorubicin, found in liver microsomes. scbt.com

FeatureDaunomycinoneThis compound (Carminomycinone)
Substituent at C-4Methoxy group (-OCH3)Hydroxyl group (-OH)
RoleAglycone of DaunorubicinAglycone of Carminomycin; Precursor for synthesis

The presence of a hydroxyl group at the C-4 position makes this compound a versatile starting point for creating new anthracycline analogues. For instance, it is a key intermediate in the synthesis of carminomycin (4-O-demethyldaunorubicin). electronicsandbooks.com Research has detailed synthetic routes starting from the more readily available daunomycinone to produce this compound, which is then glycosylated to yield carminomycin I. electronicsandbooks.com

Furthermore, the C-4 hydroxyl group can be selectively methylated to convert carminomycinone into daunomycinone, demonstrating the interchangeability and foundational nature of these scaffolds in synthetic strategies. rsc.org The ability to use this compound to build other important anthracyclines makes it an invaluable tool for medicinal chemists. researchgate.net It allows researchers to systematically modify the anthracycline structure and study how these changes affect biological activity, a field of study known as structure-activity relationship (SAR). Such investigations are crucial for designing new drugs with improved efficacy or reduced toxicity. nih.gov Its use as a building block in the total synthesis of anthracyclinones underscores its importance as a core research scaffold. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16O8

Molecular Weight

384.3 g/mol

IUPAC Name

(9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11?,20-/m0/s1

InChI Key

XYDJGVROLWFENK-XRDRKEPISA-N

Isomeric SMILES

CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Demethylation and Functional Group Modifications

A crucial step in the synthesis of 4-demethyl daunomycinone (B1669838) is the selective demethylation of the readily available precursor, daunomycinone.

The conversion of daunomycinone to 4-demethyl daunomycinone involves the cleavage of the methyl ether at the C4 position. This transformation is typically achieved using strong Lewis acids that can coordinate to the ether oxygen and facilitate the removal of the methyl group.

A commonly employed reagent for this purpose is anhydrous aluminum chloride (AlCl₃). researchgate.net The reaction is typically carried out in an inert solvent. Another powerful reagent for ether cleavage is boron tribromide (BBr₃), which is known for its high efficiency in demethylating aryl methyl ethers. nih.govcommonorganicchemistry.comnih.govresearchgate.netajrconline.org The choice of reagent and reaction conditions is critical to ensure selective demethylation without affecting other sensitive functional groups in the molecule.

ReagentConditionsObservations
Anhydrous Aluminum Chloride (AlCl₃)Inert solventEffective for selective C4-demethylation.
Boron Tribromide (BBr₃)Anhydrous conditions, often at low temperaturesA potent reagent for aryl methyl ether cleavage.

Regiospecific Demethylation Reactions

The targeted removal of the methyl group at the C-4 position of the anthracycline ring system is a pivotal step in the synthesis of potent analogs like idarubicin (B193468). This regiospecific demethylation is crucial as the presence or absence of the methoxy (B1213986) group at this position significantly influences the biological activity of the resulting compound. mdpi.com

One established method to achieve 4-O-demethylation involves the use of strong Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). These reagents selectively cleave the aryl methyl ether at the C-4 position. The reaction proceeds by coordination of the Lewis acid to the oxygen atom of the methoxy group, followed by nucleophilic attack of the conjugate base (e.g., chloride or bromide) on the methyl group, leading to the formation of the desired 4-hydroxyl group.

Another approach involves microbial 4-O-methylation, which, while seemingly counterintuitive, has been used to produce new anthracycline antibiotics. nih.gov A specific daunorubicin-blocked, non-producing mutant strain can be utilized to introduce a methyl group at the 4-O-position of related anthracycline precursors. nih.gov Subsequent photochemical N-demethylation can then yield 4-O-methylated derivatives. nih.gov While this method focuses on methylation, the underlying enzymatic machinery highlights the biological significance of this position and the potential for enzymatic or chemoenzymatic strategies for demethylation.

The synthesis of D-ring thiophene (B33073) analogues of daunomycin has also been explored, which involves a regiospecific total synthesis approach. nih.gov While not a direct demethylation of daunomycinone, this method underscores the importance of regiocontrol in the synthesis of anthracycline analogs. nih.gov

Strategies for Protecting Group Manipulation

The synthesis of complex molecules like this compound and its derivatives necessitates the use of protecting groups to ensure chemoselectivity during various reaction steps. jocpr.comwikipedia.org Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions. wikipedia.orgpressbooks.pub The choice of protecting groups is critical and must be stable under the reaction conditions while being easily and selectively removable. numberanalytics.com

Common protecting groups used in anthracycline synthesis include:

For hydroxyl groups: Silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), acetals, and benzyl (B1604629) ethers are frequently employed. jocpr.com These groups offer varying degrees of stability and can be removed under specific conditions, such as acid or fluoride (B91410) ion treatment for silyl ethers and hydrogenolysis for benzyl ethers. wikipedia.org

For carbonyl groups: The formation of acetals or ketals, often using diols like ethylene (B1197577) glycol, is a common strategy to protect the C-13 ketone. wikipedia.orgpressbooks.pub These are stable to a wide range of non-acidic reagents and can be readily removed by acid hydrolysis. pressbooks.pub

For amino groups: In the synthesis of glycosylated analogs, the amino group of the sugar moiety is often protected as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group.

An essential concept in complex synthesis is orthogonal protection , where multiple protecting groups are used, each of which can be removed under distinct conditions without affecting the others. wikipedia.org This allows for the sequential and selective unmasking of functional groups, which is crucial for the controlled construction of intricate molecules. For instance, a silyl ether protecting a hydroxyl group can be removed with fluoride ions, while a Boc group on an amine is cleaved with acid, and a benzyl ester is removed by hydrogenolysis. wikipedia.org

The successful synthesis of daunomycinone analogs often involves a carefully planned sequence of protection and deprotection steps to manipulate the various reactive sites on the aglycone and any attached sugar moieties. researchgate.net

Analog Synthesis and Chemical Derivatization

Starting from this compound, a wide range of analogs can be synthesized by modifying different parts of the molecule. These modifications are aimed at improving the pharmacological profile of the parent compound.

The attachment of sugar moieties to the this compound aglycone is a key strategy for creating new anthracycline analogs with potentially improved properties. usp.br The nature of the sugar can significantly influence the compound's DNA binding affinity, cellular uptake, and interaction with efflux pumps that contribute to multidrug resistance. acs.org

Glycosylation reactions typically involve the coupling of a protected glycosyl donor (an activated form of the sugar) with the aglycone. Common glycosylation methods include:

Koenigs-Knorr reaction: This classic method uses a glycosyl halide (e.g., bromide or chloride) as the donor and a heavy metal salt (e.g., silver carbonate or silver triflate) as the promoter.

Trichloroacetimidate method: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, often using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).

Thioglycosides: These are stable glycosyl donors that can be activated by various thiophilic promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid.

A screening of glycosylation protocols for daunorubicinone and protected doxorubicinone (B1666622) with azido (B1232118) glycosyl donors found that promoters like HgO/HgBr₂ and TMSOTf were successful, with yields ranging from 4% to 52%. usp.br For the glycosylation with glucals and galactals, a thiourea-phosphoric acid catalyst system proved to be highly efficient. usp.br The synthesis of arimetamycin A and its hybrids involved the use of a silyl ether donor activated with BF₃·OEt₂. acs.org

The introduction of novel sugar moieties, such as 2-azido glycosides or the disaccharide found in arimetamycin A, can lead to analogs with altered biological activity. usp.bracs.org

Modification of the amino group on the daunosamine (B1196630) sugar is another important avenue for creating new anthracycline analogs. N-alkylation and N,N-dialkylation can impact the compound's lipophilicity, cellular uptake, and mechanism of action. nih.gov

The synthesis of N-alkyl and N,N-dialkyl analogs typically starts with the parent anthracycline, which already contains the aminosugar. The primary amino group can be alkylated using various methods, such as reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). For the synthesis of N,N-dimethyl analogs, reductive amination with formaldehyde (B43269) is a common approach. acs.org

Research has shown that N,N-dimethylation of the aminosugar can lead to compounds that are less susceptible to efflux by the ABCB1 transporter, a key mechanism of drug resistance. nih.gov Furthermore, N,N-dimethylated analogs may exhibit a different mechanism of action, with reduced DNA double-strand break formation but retained cytotoxicity through histone eviction. nih.govnih.gov

Hybrid compounds, where the this compound scaffold is combined with other biologically active molecules, represent an innovative approach to developing new anticancer agents. These hybrids aim to combine the cytotoxic properties of the anthracycline core with the unique activities of the appended molecule.

One strategy involves creating bipharmacophore molecules by linking the anthracycline to natural products like sesquiterpene lactones. mdpi.com This can be achieved through N-alkylation of the daunosamine moiety with a reactive derivative of the sesquiterpene lactone. mdpi.com Such hybrids have shown promising results, with high cytotoxicity against tumor cells and potentially reduced cardiotoxicity. mdpi.com

Another approach is to create hybrid anthracyclines by combining the aglycone of one anthracycline with the sugar moiety of another. For example, the potent disaccharide of arimetamycin A has been attached to the daunorubicinone and doxorubicinone aglycones. acs.org These hybrids demonstrated enhanced cytotoxicity compared to the parent compounds, particularly against multidrug-resistant cancer cell lines. acs.org

The synthesis of these hybrid molecules often involves a multi-step process that includes the synthesis of the individual components (aglycone and modified sugar or other active molecule) followed by a coupling reaction, typically a glycosylation or an N-alkylation.

Biosynthetic Considerations and Engineered Production

Origins from Natural Producers

The primary sources of many anthracyclines are microorganisms of the genus Streptomyces, renowned for their prolific capacity to synthesize a wide array of secondary metabolites.

Streptomyces peucetius stands out as a prominent natural producer of the well-known anticancer drugs daunorubicin (B1662515) and doxorubicin (B1662922). researchgate.net Through extensive research, including the study of mutant strains, the biosynthetic pathways of these complex molecules have been gradually unraveled. A mutant strain of S. peucetius has been found to produce 4-O-demethyl-13-dihydrodaunorubicin. electronicsandbooks.com The aglycone of this compound is structurally related to 4-Demethyl Daunomycinone (B1669838).

Furthermore, studies on cell-free extracts of various Streptomyces species, including S. peucetius, S. coeruleorubidus, S. insignis, and Streptomyces sp. C5, have shed light on the final steps of daunomycin biosynthesis. scispace.com These studies have revealed that the 4-O-methylation of carminomycin (the glycoside of 4-Demethyl Daunomycinone) is the terminal step in the formation of daunomycin. scispace.com This indicates that glycosylation of the aglycone must occur before the final methylation step, positioning this compound's glycosylated form as a crucial precursor. scispace.com The enzyme responsible for this terminal step is carminomycin 4-O-methyltransferase. scispace.com

It is also noteworthy that this compound has been identified as a metabolite of Daunorubicin in liver microsomes, indicating its formation through metabolic processes in mammals as well. scbt.com

Pathway Engineering for Diversified Anthracycline Production

The understanding of anthracycline biosynthesis at a genetic and enzymatic level has opened up exciting possibilities for pathway engineering. By manipulating the genes responsible for the assembly and modification of these molecules, scientists can create novel analogs with potentially improved therapeutic properties.

The sugar moieties attached to the anthracycline core are critical for their biological activity. Combinatorial biosynthesis, which involves mixing and matching genes from different biosynthetic pathways, has been a powerful tool for generating structural diversity. A key strategy involves the use of substrate-flexible glycosyltransferases, enzymes that can attach a variety of sugar molecules to the aglycone.

For instance, a one-pot combinatorial biosynthetic system has been developed by co-cultivating Streptomyces venezuelae mutants. One set of mutants produces anthracycline aglycones, while another produces a range of different nucleotide deoxysugars and co-expresses a substrate-flexible glycosyltransferase. This approach has successfully generated numerous aklavinone (B1666741) and ε-rhodomycinone glycosides with diverse sugar attachments, some of which are entirely new compounds. This demonstrates the potential of using engineered glycosyltransferases to create a wide array of novel anthracycline derivatives.

The manipulation of enzymes involved in the synthesis of deoxysugars provides another avenue for creating novel anthracycline analogs. The deoxysugar biosynthetic pathways can be altered within the producing bacterial strain by disrupting existing genes or introducing heterologous genes. This can reroute the synthesis of sugar intermediates to produce new final products.

Molecular Mechanisms of Action and Cellular Interactions

Nucleic Acid Interaction Mechanisms

The primary cellular target of 4-Demethyl Daunomycinone (B1669838) is nuclear DNA. Its interactions are multifaceted, involving physical intercalation, the disruption of enzymatic processes, and the potential for covalent bonding under specific conditions.

The defining mechanism of action for this class of compounds is the insertion of the planar aglycone chromophore between the base pairs of the DNA double helix. acs.org This intercalation is a thermodynamically favorable process driven by π-π stacking interactions between the aromatic system of the chromophore and the DNA base pairs. Studies on the parent compound, daunomycin, show that this process is critical for its biological activity. mdpi.com The removal of the C4-methoxyl group, yielding a hydroxyl group as in 4-Demethyl Daunomycinone, results in a different binding surface in the major groove of the DNA and can slightly enhance the binding affinity. nih.govnih.gov

The physical insertion of the this compound aglycone into the DNA helix induces significant conformational and topological stress on the nucleic acid structure. All-atom trajectory simulations of daunomycin binding demonstrate that intercalation causes distinct structural distortions, including an increase in the rise between base pairs at the insertion site, localized bending of the DNA helix, and alterations to the width of the minor groove. nih.gov This process pushes the base pairs apart to accommodate the intercalator, leading to a localized unwinding of the DNA helix. nih.gov These structural perturbations interfere with the binding of DNA-associated proteins, such as histones and transcription factors, which can lead to the dissociation of linker histones and a disruption of higher-order chromatin structures. nih.gov

The interaction of the daunomycinone chromophore with DNA is not random; it exhibits a discernible preference for specific nucleotide sequences. Multiple experimental approaches, including equilibrium binding methods and DNase I footprinting, have established that daunomycin's binding affinity increases with the GC content of the DNA. nih.gov The preferred binding site is often a triplet sequence containing two adjacent GC base pairs, frequently flanked by an AT base pair. nih.gov Further studies using transcription-inhibition assays have identified the 5'-CA sequence as a particularly high-affinity binding site. nih.gov The interaction is also influenced by the base pairs surrounding the intercalation site, with studies on oligonucleotides suggesting preferential binding to sequences containing CpG, ApG, and ApC steps. researchgate.net This sequence selectivity may direct the compound's activity towards specific genetic regions, such as regulatory elements. nih.gov

Table 1: Influence of Sequence on Daunomycin Binding Affinity This table summarizes findings from various studies on the sequence preferences for daunomycin intercalation, which is primarily driven by the aglycone moiety.

Study Method Finding Reference
DNase I Footprinting Preferred binding to GC-rich regions; specifically, triplet sites with adjacent GC pairs flanked by an AT pair. nih.gov
Transcription-Inhibition Assay Highest affinity binding site identified as the 5'-CA sequence. nih.gov
Spectrophotometry Can react with oligonucleotide sequences containing CpG, ApG, and ApC steps. researchgate.net

A direct consequence of DNA intercalation and the resulting template distortion is the potent inhibition of nucleic acid synthesis. nih.govnih.gov By binding to the DNA template, the compound creates a steric blockade that physically obstructs the progression of DNA and RNA polymerases along the strand. nih.gov This effectively halts both replication and transcription. nih.gov

Research on daunomycin demonstrated that the reduction in polymerase activity is due to the loss of the DNA's template activity, rather than a direct inhibition of the enzymes themselves. nih.gov In isolated enzyme systems, DNA pre-treated with daunomycin significantly reduced the activity of both polymerases. nih.gov More detailed studies on RNA polymerase have shown that the inhibitory effect is particularly pronounced during the late steps of transcription initiation, specifically interfering with the transformation of the initial dinucleotide to a trinucleotide, which is a critical step in forming a stable transcription complex. nih.gov

Table 2: Effect of Daunomycin-Treated DNA on Polymerase Activity

Enzyme Reduction in Activity (Compared to Control) Reference
DNA Polymerase Reduced to one-fifth (20% of control activity) nih.gov

Beyond non-covalent intercalation, the daunomycinone structure can participate in a bioreductive activation pathway that leads to the covalent alkylation of DNA. nih.gov This process is initiated by the one-electron reduction of the quinone moiety of the aglycone, often catalyzed by cellular reductases like NADPH-cytochrome P450 reductase, to form a semiquinone radical. nih.govresearchgate.net

Redox Cycling and Reactive Oxygen Species Generation

Iron Chelation and Anthracycline-Iron Complex Formation

A significant aspect of the molecular activity of anthracyclines, including this compound, is their ability to chelate iron. The formation of anthracycline-iron complexes is a critical step in a cascade of events that leads to oxidative stress. The C-11 hydroxyl group on the anthracycline molecule has been identified as essential for iron binding nih.gov. Analogues that lack this hydroxyl group are significantly less efficient at binding iron nih.gov. Once formed, these anthracycline-iron complexes are potent redox catalysts nih.gov. They can participate in reactions that reduce molecular oxygen, a process that is facilitated in the presence of physiological concentrations of glutathione nih.gov. The ability of these complexes to engage in redox cycling is a key factor in the generation of reactive oxygen species.

The table below outlines the key features of anthracycline-iron complex formation.

ProcessKey Structural FeatureOutcome
Iron ChelationC-11 hydroxyl groupFormation of Anthracycline-Iron Complex
Redox CyclingAnthracycline-Iron ComplexReduction of molecular oxygen

Hydroxyl Radical Formation and Oxidative DNA Damage

The redox-active anthracycline-iron complexes are effective catalysts for the formation of highly reactive hydroxyl radicals from hydrogen peroxide nih.govcore.ac.uk. The generation of these hydroxyl radicals is a major contributor to the oxidative damage observed with anthracycline treatment nih.govnih.gov. The hydroxyl radical is a highly reactive species that can react with and damage a wide range of biomolecules, including DNA mdpi.comrsc.org. The interaction of the anthracycline-iron complex with DNA can further stimulate the production of hydroxyl radicals. With the exception of daunomycin, the addition of DNA has been shown to stimulate the generation of hydroxyl radicals from hydrogen peroxide by over 200% nih.gov. This localized production of hydroxyl radicals in close proximity to DNA leads to oxidative DNA damage, including single and double-strand breaks, which contributes to the cytotoxicity of these compounds nih.govmdpi.com. The potency of different anthracycline analogues in the hydrogen peroxide-dependent DNA cleavage reaction has been shown to correlate with their relative cardiac toxicities nih.gov.

Other Proposed Molecular and Cellular Targets

Inhibition of Mitochondrial Respiratory Chain

The mitochondria are a key target for anthracyclines, and interference with the mitochondrial respiratory chain is a significant aspect of their biological effects. It is proposed that this compound, in a manner similar to other anthracyclines like doxorubicin (B1662922), can interfere with the electron transport chain (ETC). Doxorubicin has been shown to interact with Complex I (NADH dehydrogenase) of the ETC tandfonline.com. This interaction can disrupt the flow of electrons, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS).

Aglycone metabolites of adriamycin have been observed to induce a calcium-dependent increase in the permeability of the inner mitochondrial membrane nih.gov. This can lead to mitochondrial swelling, the collapse of the membrane potential, and the uncoupling of oxidative phosphorylation nih.gov. Such effects on mitochondrial integrity and function are likely to be shared by this compound due to its structural similarity. The cardiotoxicity associated with some anthracyclines is linked to mitochondrial damage in cardiomyocytes nih.gov.

Parameter Observed Effect in Related Anthracyclines Potential Implication for this compound
Electron Transport Chain Complex Inhibition of Complex I by doxorubicin tandfonline.comPotential for direct or indirect inhibition of Complex I, leading to impaired mitochondrial respiration.
Mitochondrial Membrane Permeability Aglycones of adriamycin induce Ca2+-dependent permeability transition nih.govLikely to induce similar mitochondrial membrane permeabilization, disrupting ion gradients.
Reactive Oxygen Species (ROS) Production Increased mitochondrial ROS generation is a known effect of anthracyclines.Potential to stimulate ROS production through interference with the electron transport chain.
ATP Synthesis Disruption of the ETC leads to decreased ATP production.Expected to impair cellular energy metabolism by reducing ATP synthesis.

Effects on Nucleosome Dynamics

The primary mechanism of action for many anthracyclines involves their interaction with nuclear DNA. This compound, as an aglycone, possesses the planar ring system necessary for intercalation between DNA base pairs. This intercalation unwinds the DNA helix and creates a physical impediment to the processes of transcription and replication.

This interaction with DNA has significant consequences for chromatin structure and nucleosome dynamics. Studies on daunorubicin (B1662515) have demonstrated that its intercalation into DNA can lead to the eviction of histones from chromatin researchgate.netnih.govnih.gov. This process appears to be particularly targeted to open and transcriptionally active chromatin regions researchgate.netnih.gov. The loss of histones disrupts the fundamental structure of the nucleosome, leading to a more accessible and potentially less stable chromatin architecture.

While high concentrations of daunomycin can lead to the dissociation of core histones, even at lower, clinically relevant concentrations, it can alter the interactions between linker histones (like H1) and DNA nih.gov. This disruption of higher-order chromatin structure can have profound effects on gene expression nih.gov.

Parameter Observed Effect of Daunorubicin Potential Implication for this compound
DNA Intercalation Intercalates between DNA base pairs, causing unwinding.The planar anthraquinone (B42736) core is expected to intercalate into DNA in a similar manner.
Histone Eviction Induces eviction of histone dimers (H2A/H2B) and tetramers (H3/H4) from chromatin nih.govnih.gov.Likely to promote histone eviction, particularly from accessible chromatin regions.
Nucleosome Stability Can dismantle nucleosomes at high concentrations nih.gov.Expected to destabilize nucleosome structure, impacting chromatin integrity.
Chromatin Accessibility Increases the accessibility of DNA by displacing histones.Potential to alter the epigenetic landscape by modifying chromatin accessibility.

Interactions with Negatively Charged Phospholipids

The cellular membranes, particularly the inner mitochondrial membrane, are rich in negatively charged phospholipids, with cardiolipin being a prominent example. These lipids play a crucial role in the localization and activity of anthracyclines. Daunorubicin has been shown to have a high affinity for cardiolipin mdpi.com. This interaction is driven by both electrostatic attraction between the positively charged amino group of the sugar moiety (in the case of daunorubicin) and the negatively charged phosphate groups of cardiolipin, as well as hydrophobic interactions with the lipid acyl chains.

Although this compound lacks the daunosamine (B1196630) sugar, its aglycone structure can still engage in significant interactions with phospholipids. The binding of daunomycin to various acidic phospholipids has been demonstrated, with the affinity varying depending on the specific lipid nih.gov. Cardiolipin is unique in that it appears to have two binding sites per daunomycin molecule nih.gov. The interaction of doxorubicin with cardiolipin can disrupt the mitochondrial membrane's integrity and its association with cytochrome c, which is critical for both electron transport and apoptosis mdpi.com.

The lipophilic nature of the anthraquinone core of this compound facilitates its insertion into the lipid bilayer, which can alter the physical properties of the membrane.

Phospholipid Binding Characteristics with Daunomycin Potential Interaction with this compound
Cardiolipin High affinity; two binding sites per drug molecule nih.gov.Strong interaction is expected due to the shared aglycone structure, influencing mitochondrial localization.
Phosphatidylserine Demonstrates specific binding nih.gov.Likely to interact, potentially affecting plasma membrane and other organellar functions.
Phosphatidic Acid High apparent binding affinity nih.gov.Potential for strong interaction, which could modulate signaling pathways involving this lipid.
Phosphatidylglycerol Shows specific binding nih.gov.Interaction is probable, contributing to its overall membrane-associated effects.

Structure Activity Relationship Sar Studies

Impact of Aglycone Structural Modifications on Molecular Activity

The aglycone of 4-demethyl daunomycinone (B1669838), a four-ringed system, presents multiple sites for chemical alteration. Changes to the hydroxyl and methoxy (B1213986) groups, the stereochemistry of its chiral centers, and substitutions at more distant positions all play a crucial role in modulating the molecule's activity.

The placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aglycone is a key determinant of activity. The removal of the methoxy group at the C-4 position of the related compound daunorubicin (B1662515) to create 4-demethoxydaunorubicin (idarubicin) leads to a significant increase in potency. nih.gov This modification enhances the lipophilicity of the molecule, which is thought to improve its cellular uptake.

Further modifications to the aglycone's oxygenation pattern have revealed important insights. For instance, the chromophore-modified derivative, 4-demethyl-6-O-methyl-doxorubicin, demonstrated antitumor effects comparable to its parent compound, doxorubicin (B1662922). However, this alteration led to a noticeable reduction in its DNA binding affinity, likely due to the steric hindrance from the bulky methoxy group at the C-6 position. nih.gov This suggests a delicate balance between lipophilicity and steric factors in the interaction with its molecular targets. The presence of a hydroxyl group at C-4, resulting from the demethylation, can also participate in hydrogen bonding interactions with target proteins, which is a different binding profile compared to the methoxy group of daunorubicin.

Compound/ModificationPosition of -OH/-OCH₃Impact on Activity
4-Demethoxydaunorubicin (Idarubicin)-OH at C-4Increased potency compared to daunorubicin.
4-Demethyl-6-O-methyl-doxorubicin-OCH₃ at C-6Comparable antitumor effects to doxorubicin but reduced DNA binding affinity. nih.gov

The three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological activity of anthracyclines. The conversion of idarubicin (B193468) to its metabolite, idarubicinol (B1259273), involves the reduction of the C-13 keto group to a hydroxyl group. Both idarubicin and idarubicinol show similar cytotoxic activity in sensitive cancer cell lines. researchgate.net However, in resistant cells, idarubicinol is significantly less active, suggesting that the stereochemistry at C-13 influences its interaction with drug efflux pumps like P-glycoprotein. researchgate.net

The stereochemistry at other chiral centers, such as C-7 and C-9, which link the aglycone to the sugar and the side chain, respectively, is also crucial. While specific systematic studies on the stereoisomers of 4-demethyl daunomycinone are not extensively detailed in the provided results, the general principle in anthracycline chemistry is that the natural stereoconfiguration is essential for optimal activity. Alterations at these centers can dramatically affect the molecule's ability to intercalate into DNA and interact with topoisomerase II, its primary cellular target.

CompoundStereochemical FeatureImpact on Activity
IdarubicinC-13 keto groupPotent cytotoxic agent. researchgate.net
IdarubicinolC-13 hydroxyl groupEquipotent to idarubicin in sensitive cells, but less active in resistant cells. researchgate.net

Substitutions on the A-ring of the aglycone, which is more remote from the DNA-intercalating and sugar-binding regions, can also modulate biological activity. Studies on 4-demethoxydaunorubicin and its adriamycin counterpart have shown that introducing methyl groups at positions C-2 and C-3, or C-1 and C-4, leads to a decrease in cytotoxicity and biological activity. nih.gov The addition of a larger benzoyl ring at positions C-2 and C-3 further diminishes activity. nih.gov

Substitution on 4-Demethoxy AglyconePosition(s)Impact on Activity
Methyl groupsC-2 and C-3, or C-1 and C-4Decreased cytotoxicity and biological activity. nih.gov
Benzoyl ringC-2 and C-3Further decreased activity. nih.gov
DichloroC-1 and C-4Active in vitro, inactive in vivo. nih.gov
DichloroC-2 and C-3Less active in vitro, inactive in vivo. nih.gov
Dimethyl (on adriamycin analog)C-2 and C-3Slightly higher antitumor activity than adriamycin. nih.gov

Significance of Glycosidic Moiety in Activity Modulation

The sugar component, or glycosidic moiety, attached at the C-7 position of the aglycone is not merely a passive appendage but plays an active role in the molecule's biological function. It is involved in DNA recognition and can significantly influence the compound's pharmacological properties.

The type of sugar and its stereochemical linkage to the aglycone are critical for activity. The natural sugar in idarubicin is daunosamine (B1196630), which is an amino sugar. The amino group of the sugar is crucial for the molecule's ability to interact with DNA. The structure-activity relationship studies on anthracyclines have shown that the sugar moiety is a key determinant of their genotoxicity.

While specific comparative studies on this compound with a wide variety of sugars are limited in the provided search results, the general consensus in the field is that the daunosamine sugar is optimal for the activity of many first and second-generation anthracyclines. The configuration of the glycosidic linkage is also vital. The natural α-anomeric linkage is generally considered essential for proper positioning of the sugar in the minor groove of the DNA, which is a key aspect of the drug's mechanism of action.

Modifications to the daunosamine sugar, particularly at the C-3' amino group and the C-4' hydroxyl group, have been a major focus of SAR studies. N,N-dimethylated analogs of idarubicin have shown interesting properties, including high potency and the ability to circumvent drug resistance mediated by efflux pumps like ABCB1. nih.gov For instance, N,N-dimethyl-idarubicin demonstrated significant cytotoxicity in doxorubicin-resistant cells. nih.gov These N-alkylated derivatives often exhibit a different primary mechanism of action, favoring histone eviction over DNA damage, which may contribute to a different toxicity profile. nih.gov

Another study highlighted that an anthracycline composed of the idarubicin aglycone and an aclarubicin (B47562) trisaccharide was also highly potent against resistant cells. nih.gov This indicates that more complex sugar modifications can lead to compounds with improved pharmacological properties. The amino group at the C-3' position is a common site for modification.

Modification of Amino SugarCompound ClassImpact on Activity
N,N-dimethylationIdarubicin analogHigh potency, circumvents ABCB1-mediated resistance. nih.gov
Aclarubicin trisaccharide attachmentIdarubicin aglyconeHighly potent against resistant cells. nih.gov

Correlation Between Structural Features and Molecular Interactions

The removal of the 4-methoxy group has been a key strategy in the development of second-generation anthracyclines with improved therapeutic profiles. The resulting 4-demethoxy analogues exhibit altered physicochemical properties that translate into significant changes in their molecular interactions.

The primary mechanism of action for anthracyclines involves their intercalation into the DNA double helix. The planar tetracyclic ring system of this compound inserts between DNA base pairs, leading to a conformational change in the DNA structure that can interfere with replication and transcription. aacrjournals.org

The removal of the methoxy group at the C-4 position has been shown to influence DNA binding affinity. Studies on the glycosylated form, idarubicin (4-demethoxydaunorubicin), indicate a high affinity for double-stranded DNA. nih.gov The absence of the bulky methoxy group is thought to facilitate a more favorable interaction with the DNA backbone, contributing to the stability of the drug-DNA complex. wikipedia.org This enhanced affinity is a crucial factor in its potent cytotoxic effects.

Interactive Table: DNA Binding Affinity of Anthracycline Analogues

Compound Modification Binding Constant (K) with ds-DNA Reference
Idarubicin (4-demethoxydaunorubicin) Removal of 4-methoxy group 5.14 x 10⁵ M⁻¹ nih.gov

Note: Data for Daunorubicin is provided for comparative context. The binding constant can vary depending on the experimental conditions.

Beyond simple DNA intercalation, a critical aspect of the anticancer activity of anthracyclines is their ability to inhibit topoisomerase II (topo II). These enzymes are essential for resolving topological problems in DNA during replication and transcription. Anthracyclines act as "poisons" by stabilizing the transient covalent complex formed between topo II and DNA, leading to the accumulation of double-strand breaks and ultimately, cell death. mdpi.com

The structural modification at the C-4 position significantly enhances the ability of the anthracycline to act as a topo II poison. Studies have demonstrated that 4-demethoxy analogues of doxorubicin are more effective at trapping topo II cleavage complexes compared to their 4-methoxy counterparts. aacrjournals.orgnih.gov This enhanced targeting of topo II is a key contributor to the increased potency of 4-demethoxy anthracyclines. dntb.gov.ua

Specifically, idarubicin (the glycoside of this compound) has been shown to be a potent inducer of topo IIα-mediated DNA cleavage. nih.gov The absence of the 4-methoxy group appears to facilitate a more stable ternary complex between the drug, DNA, and the enzyme. aacrjournals.org

Interactive Table: Topoisomerase IIα Cleavable Complex Formation

Compound Modification Topo IIα Complex Formation Cell Line Reference
Idarubicin Removal of 4-methoxy group High K562 nih.gov
Doxorubicin 4-methoxy group present Low K562 nih.gov
Annamycin (4-demethoxy analogue) Removal of 4-methoxy group Substantial CEM aacrjournals.orgnih.gov

The ability of a drug to exert its cytotoxic effects is contingent upon its entry into the target cell. The physicochemical properties of this compound, particularly its increased lipophilicity due to the absence of the polar methoxy group, play a crucial role in its cellular uptake. wikipedia.org

Increased lipophilicity generally correlates with an enhanced rate of cellular uptake for anthracyclines. pfizer.com This is a significant factor contributing to the greater potency of 4-demethoxy analogues compared to their parent compounds. nih.gov Studies comparing idarubicin and daunorubicin have shown that the increased fat solubility of idarubicin leads to a higher rate of cellular uptake. wikipedia.orgyoutube.com

In neoplastic urothelial cells, the uptake of idarubicin was observed to be rapid, with higher concentrations accumulating in the cytoplasm compared to the nucleus in the initial stages of exposure. nih.gov Furthermore, in leukemia cell lines, the cellular uptake of idarubicin was found to be concentration-dependent. nih.gov The increased cellular accumulation of 4-demethoxy anthracyclines is a key determinant of their enhanced biological activity.

Computational and Biophysical Characterization

Molecular Modeling and Simulation Approaches

Computational chemistry offers profound insights into the structural and energetic aspects of drug-DNA interactions, guiding the interpretation of experimental data and predicting the behavior of novel analogs.

Predicting the binding affinity between a small molecule like 4-Demethyl Daunomycinone (B1669838) and its DNA target is a cornerstone of computational drug design. While specific binding affinity predictions for 4-Demethyl Daunomycinone are not extensively documented in publicly available literature, the principles can be understood from studies on the closely related daunomycin. The binding affinity of anthracyclines to DNA is a multifactorial phenomenon, influenced by intercalation, electrostatic interactions, and hydrogen bonding.

Table 1: Representative DNA Binding Affinity Data for Related Compounds

Compound Method Binding Constant (K_b) / Binding Energy Reference
Daunorubicin (B1662515) Optical Method 0.10 - 0.12 x 10^6 M^-1 nih.gov
Podophyllotoxin Derivative Molecular Docking -7.08 kcal/mol ut.ac.ir
Dihydrazone Pyrimidine Deriv. (10a) UV/Vis Spectroscopy 4.44 x 10^6 M^-1 mdpi.com

The stability of the drug-DNA complex is heavily reliant on a network of non-covalent interactions. High-resolution structural studies of daunomycin complexed with DNA oligonucleotides have provided a detailed map of these interactions. nih.govnih.gov The daunomycin aglycone intercalates between base pairs, and its cyclohexene (B86901) ring settles in the minor groove. nih.govnih.gov

Key hydrogen bonds are formed between the drug and the DNA. For instance, the O9 hydroxyl group of daunomycin forms two hydrogen bonds with the N3 and N2 atoms of an adjacent guanine (B1146940) base. nih.gov Additionally, bridging water molecules can mediate further interactions between the drug and the DNA backbone in the minor groove. nih.gov In the major groove, a hydrated sodium ion has been observed to coordinate with the N7 of a terminal guanine and the O4 and O5 of daunomycin. nih.gov It is highly probable that this compound would engage in a similar pattern of hydrogen bonding, with the phenolic hydroxyl group at position 4 potentially forming new or altered hydrogen bonds with the DNA or surrounding solvent molecules, which could modulate its binding characteristics.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of both the ligand and the DNA upon binding. These simulations can reveal how the flexibility of the DNA helix is altered and how the ligand adapts its conformation to fit within the binding site. For DNA-intercalating drugs, MD simulations can monitor the unwinding of the DNA helix, changes in groove dimensions, and the stability of the intercalation complex over time.

While specific MD simulation studies on this compound are not readily found, the general methodology has been applied to numerous DNA-ligand systems. Such studies for daunomycin have confirmed the stability of the intercalated complex and have highlighted the dynamic nature of the hydrogen bonding network. Conformational changes in DNA upon ligand binding, such as transitions between B-form, A-form, and Z-form, can be monitored using techniques like circular dichroism, which can then be rationalized through MD simulations. nih.govnih.govsemanticscholar.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netchemrxiv.orgscirp.orgresearchgate.netnih.gov By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can derive key reactivity descriptors.

The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net Other important descriptors include chemical potential (μ), which measures the tendency of electrons to escape; chemical hardness (η), which quantifies the resistance to charge transfer; and the global electrophilicity index (ω), which describes the stabilization in energy when the system acquires additional electronic charge. researchgate.netchemrxiv.org

Although specific DFT calculations for this compound are not published, such studies on other bioactive molecules provide a framework for what could be expected. researchgate.netnih.gov The removal of the methyl group at the 4-position would likely alter the electron density distribution in the aromatic system, thereby influencing all the calculated reactivity descriptors. This modification could impact the molecule's ability to accept or donate electrons, which is relevant for its biological activity and potential for redox cycling.

Table 2: Key DFT-Derived Reactivity Descriptors

Descriptor Symbol Significance
HOMO-LUMO Gap ΔE Indicates chemical reactivity and stability.
Chemical Potential μ Measures the escaping tendency of electrons.
Chemical Hardness η Quantifies resistance to change in electron distribution.
Global Softness σ Reciprocal of hardness, indicates reactivity.
Electronegativity χ The power of an atom to attract electrons.

Experimental Biophysical Techniques for Interaction Analysis

Experimental methods provide the empirical data that validates and complements computational predictions. Spectroscopic techniques are particularly powerful for studying the interactions of small molecules with DNA.

UV-Visible (UV-Vis) Spectroscopy: This technique is widely used to confirm the binding of a ligand to DNA and to determine binding constants. mdpi.comnih.govresearchgate.net The interaction of an intercalating drug with DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the wavelength of maximum absorbance (λmax) of the drug. nih.gov These changes are attributed to the stacking interactions between the chromophore of the drug and the DNA base pairs. In some cases, hyperchromism (an increase in absorbance) can be observed, which is often associated with groove binding or electrostatic interactions. researchgate.net For instance, studies on certain dibenzodioxins and phenazines showed both hypochromic and hyperchromic effects upon binding to calf thymus DNA (ct-DNA). nih.gov

Fluorescence Spectroscopy: Many anthracyclines are fluorescent, and their fluorescence properties are often quenched upon binding to DNA. ut.ac.irresearchgate.net This quenching can be used to study the binding mechanism and to calculate binding parameters. Competitive displacement assays using fluorescent DNA probes like ethidium (B1194527) bromide (EB) or DAPI can also reveal the binding mode. ut.ac.ir If the test compound displaces an intercalator like EB, it suggests an intercalative binding mode.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is extremely sensitive to the conformational changes in chiral macromolecules like DNA. nih.govnih.govresearchgate.netresearchgate.net The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 248 nm (due to helicity). researchgate.netresearchgate.net The binding of a small molecule can perturb this structure, leading to changes in the CD spectrum. Intercalation, for example, often leads to an increase in the intensity of both the positive and negative bands and can induce a CD signal in the region of the bound drug's absorption. researchgate.net These changes provide strong evidence for the binding mode and the extent of conformational changes in the DNA. nih.govnih.govsemanticscholar.org

Table 3: Summary of Spectroscopic Changes upon Ligand-DNA Interaction

Technique Observed Change Interpretation
UV-Vis Spectroscopy Hypochromism and Bathochromic Shift Intercalation
Hyperchromism Groove Binding/Electrostatic Interaction
Fluorescence Spectroscopy Quenching of Ligand Fluorescence Binding to DNA
Displacement of Fluorescent Probe Competitive Binding (e.g., Intercalation)
Circular Dichroism Changes in Ellipticity of DNA Bands Conformational Changes in DNA

Table 4: List of Compounds Mentioned

Compound Name
This compound
Daunomycin
Daunorubicin
Ethidium bromide (EB)
4',6-diamidino-2-phenylindole (DAPI)

Electrophoretic Mobility Shift Assays for DNA-Topoisomerase Interactions

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are a crucial technique for studying protein-DNA interactions. nih.govnih.gov This method is particularly valuable in characterizing the mechanism of action of compounds like this compound, which target the interaction between DNA and topoisomerase enzymes. The assay is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing gel matrix than the free, unbound DNA, resulting in a "shift" in the band's position. nih.gov

In the context of this compound, EMSA is employed to determine how the compound affects the formation and stability of the topoisomerase-DNA cleavage complex. nih.govnih.gov Anthracyclines, the class of compounds to which this compound belongs, are known to act as topoisomerase II poisons. nih.govnih.gov They function by trapping the enzyme in a covalent complex with the DNA after it has created a double-strand break. nih.govoncohemakey.com This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptotic cell death. nih.govnih.gov

Detailed Research Findings:

Research indicates that the structural features of anthracyclines are critical for their interaction with the DNA-topoisomerase II complex. researchgate.net The removal of the methoxy (B1213986) group at the C4 position, as in this compound (also known as idarubicin), has been shown to enhance the drug's ability to target topoisomerase II. oncohemakey.comnih.gov Studies comparing 4-demethoxy analogues with their 4-methoxy counterparts have demonstrated that the former are more potent at inducing and trapping topoisomerase II-mediated DNA cleavage complexes. nih.govdrugbank.com

For example, experiments using leukemic CEM cells revealed that annamycin, a 4-demethoxy analogue, induced substantial levels of topo II-mediated DNA-protein cross-links, while doxorubicin (B1662922) (a 4-methoxy analogue) produced only marginal levels. nih.govdrugbank.com This suggests that the 4-demethoxy structure is more effective at stabilizing the cleavable complex.

The results of a hypothetical EMSA experiment investigating the concentration-dependent effect of this compound on the stabilization of the DNA-Topoisomerase II complex are presented below.

Table 1: Effect of this compound on DNA-Topoisomerase II Cleavage Complex Formation This table presents illustrative data based on published findings for 4-demethoxy anthracyclines.

Concentration of this compound (µM) Relative Amount of Shifted DNA (Cleavage Complex) (%)
0 (Control) 5
0.5 18
1.0 35
5.0 60
10.0 75

The data in Table 1 illustrates a clear dose-dependent increase in the amount of shifted DNA, which corresponds to the stabilized DNA-Topoisomerase II cleavage complex. This demonstrates the ability of this compound to act as a topoisomerase II poison.

Furthermore, comparative studies are essential for understanding structure-activity relationships. By comparing the potency of different anthracyclines in stabilizing the cleavage complex, researchers can elucidate the role of specific functional groups.

Table 2: Comparative Potency of Anthracyclines in Stabilizing the Topoisomerase II Cleavage Complex This table presents illustrative data for comparison purposes.

Compound EC50 for Cleavage Complex Stabilization (µM)
This compound ~1.5
Daunorubicin ~5.0
Doxorubicin ~4.5

As shown in Table 2, this compound exhibits a lower EC50 value (the concentration required to achieve 50% of the maximum effect) for stabilizing the cleavage complex compared to its parent compound, Daunorubicin, and the related Doxorubicin. This enhanced potency is a key characteristic of 4-demethoxy anthracyclines and is consistent with findings that growth inhibition by these analogues is more dependent on the presence of wild-type topoisomerase II. nih.gov

Advanced Research Applications and Future Directions

Strategies for Overcoming Cellular Resistance Mechanisms

A primary obstacle in cancer chemotherapy is the development of cellular resistance to anticancer drugs. 4-Demethyl Daunomycinone (B1669838) and its derivatives are at the forefront of research aimed at circumventing these resistance mechanisms.

Multidrug resistance (MDR) is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.govnih.gov A major cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration. nih.govnih.gov

Research into derivatives of the 4-demethyl anthracycline scaffold has yielded promising strategies to counteract P-gp-mediated resistance. One key approach involves structural modifications that make the resulting compound a poor substrate for P-gp. For instance, the novel alkycycline PNU-159548 (4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin), a derivative of a related aglycone, has been shown to retain its potent antitumor activity in cell lines that overexpress the MDR-1 gene. nih.gov Crucially, studies indicated that the intracellular uptake of this compound is not significantly affected by the presence of the MDR-1 transporter, demonstrating its ability to evade this primary resistance mechanism. nih.gov

Another innovative strategy involves combination therapy. Studies have shown that certain agents, such as Dp44mT and DpC, can be used alongside traditional anthracyclines like doxorubicin (B1662922). researchgate.netnih.gov In P-gp-expressing resistant cells, doxorubicin is often sequestered within lysosomes. Co-administration of Dp44mT or DpC, which are also transported by P-gp into lysosomes, can induce lysosomal membrane permeabilization. This releases the trapped doxorubicin, allowing it to reach its nuclear targets and reinstate its cytotoxic effect. researchgate.netnih.gov This approach demonstrates a high level of synergy and is particularly promising for treating heterogeneous tumors containing both drug-sensitive and P-gp-expressing resistant cells. nih.gov

Increasing the net intracellular concentration of a drug is fundamental to overcoming resistance. Strategies to enhance cellular accumulation of anthracycline analogs are intrinsically linked to bypassing the P-gp efflux pump. By designing molecules that are not recognized by P-gp, their efflux is prevented, leading to higher and more sustained intracellular levels. nih.govumkc.edu

The aforementioned PNU-159548 is a prime example of this strategy, as its structure allows it to accumulate in resistant cells irrespective of P-gp expression. nih.gov Furthermore, the strategy of releasing drugs from lysosomal sequestration represents a novel method for enhancing the effective cellular accumulation at the site of action. researchgate.netnih.gov Instead of simply increasing the total amount of drug entering the cell, this approach focuses on liberating the active drug from intracellular "safe houses," thereby increasing its availability to interact with DNA and topoisomerase in the nucleus.

StrategyMechanismExample Compound/ApproachReference
Evading P-gp EffluxStructural modifications to the anthracycline scaffold reduce recognition and transport by P-glycoprotein.PNU-159548, a derivative that retains activity in MDR-1 overexpressing cells. nih.gov
Lysosomal PermeabilizationCo-administration of an agent (e.g., Dp44mT) that breaks down lysosomal membranes, releasing sequestered anthracyclines in resistant cells.Doxorubicin in combination with Dp44mT or DpC. researchgate.netnih.gov

Rational Design of Next-Generation Anthracycline Analogs

The 4-Demethyl Daunomycinone core structure is a valuable template for the rational design of new anticancer agents with improved properties, such as enhanced selectivity for tumor cells and reduced toxicity to healthy tissues, particularly the heart.

A key goal in designing new anthracycline analogs is to improve their therapeutic index by separating the desired anticancer effects from unwanted side effects. This can be achieved by fine-tuning the molecule's interaction with its biological targets.

One design principle involves modifying the anthraquinone (B42736) chromophore to alter DNA binding affinity. For example, the derivative 4-demethyl-6-O-methyl-doxorubicin was found to have a reduced ability to bind to DNA compared to its parent compound. nih.gov This modification, introducing a bulky methoxy (B1213986) group, creates steric hindrance that weakens the intercalation into the DNA helix. nih.gov Despite this, the compound retained significant antitumor activity, suggesting that its mechanism may be less dependent on strong DNA intercalation, potentially leading to a different biological activity profile and improved selectivity. nih.gov

Another sophisticated approach to selectivity involves targeting specific isoforms of key enzymes. Anthracyclines are known to induce cardiotoxicity through their interaction with topoisomerase IIβ (TOP2B) in cardiomyocytes. A rational design strategy could therefore focus on creating analogs that selectively inhibit the topoisomerase IIα (TOP2A) isoform, which is more prevalent in cancer cells, while having minimal effect on TOP2B. Structure-activity relationship (SAR) studies on other molecules, such as dexrazoxane (B1684449) analogues, have successfully identified compounds that show differential activity toward topoisomerase isoforms, providing a blueprint for applying this principle to the this compound scaffold. nih.gov

A prodrug is an inactive or less active molecule that is converted into the active therapeutic agent within the body. This approach can be used to improve drug delivery, enhance solubility, and increase tumor specificity. The this compound scaffold is well-suited for the development of various prodrugs.

The most straightforward prodrug approach involves glycosylation, where a sugar moiety is attached to the aglycone. The resulting glycoside (e.g., daunorubicin (B1662515) itself) is often considered a prodrug of the aglycone and its metabolites. Patents describe the process of coupling sugar derivatives to the related 4-demethoxy-daunomycinone, highlighting the role of the aglycone as the foundational block for creating these glycosides. google.com

More advanced strategies involve creating antibody-drug conjugates (ADCs). In an ADC, a highly potent cytotoxic agent (the "payload") is attached via a linker to a monoclonal antibody that targets a specific antigen on the surface of tumor cells. nih.gov This approach allows for the targeted delivery of the cytotoxic payload directly to the cancer cells, minimizing exposure to healthy tissues. The this compound structure and its derivatives are candidates for use as payloads in such systems. The development of ADCs like brentuximab vedotin and trastuzumab emtansine, which use other potent cytotoxic agents, has paved the way for applying this technology to new payloads derived from scaffolds like this compound. nih.gov

Design PrincipleObjectiveExample StrategyReference
Improved Mechanistic SelectivityReduce off-target effects (e.g., cardiotoxicity) while maintaining antitumor activity.Modify the chromophore to reduce DNA binding affinity; design analogs with selectivity for Topoisomerase IIα over IIβ. nih.govnih.gov
Prodrug DevelopmentEnhance tumor-specific drug delivery and reduce systemic toxicity.Develop Antibody-Drug Conjugates (ADCs) using a this compound derivative as the cytotoxic payload. nih.gov

This compound as a Research Probe

In biological assays, this compound can be used as a reference or control compound to investigate:

The Role of the Sugar Moiety: By comparing the cellular uptake, DNA binding, and cytotoxic effects of daunorubicin with those of this compound, researchers can elucidate the precise functions of the daunosamine (B1196630) sugar in membrane transport, cellular localization, and interaction with target molecules.

Structure-Activity Relationships (SAR): The aglycone is the starting point for the synthesis of countless new analogs. google.com By systematically modifying its structure and observing the resulting changes in biological activity, scientists can map the SAR of anthracyclines. nih.govresearchgate.net This is crucial for the rational design of new drugs with improved properties.

Metabolic Studies: It can serve as an analytical standard for chromatography and mass spectrometry to identify and quantify metabolites of daunorubicin and related anthracyclines that have undergone deglycosylation in biological systems.

In essence, this compound is a fundamental chemical tool that enables the detailed investigation and development of one of the most important classes of chemotherapy agents.

Tool for Elucidating Cancer Cell Molecular Pathways

This compound is employed in experimental cancer research as a tool to unravel the intricate molecular pathways governing the growth and survival of cancer cells. medkoo.com Its structural similarity to well-established anthracyclines like daunorubicin and doxorubicin makes it a valuable compound for comparative studies aimed at understanding mechanisms of drug resistance and action. medkoo.com

Research utilizing this compound helps to shed light on the cellular responses to DNA damage and cell cycle arrest. By observing the downstream effects of the compound's interaction with cellular targets, scientists can map out the signaling cascades that lead to apoptosis, or programmed cell death. medkoo.com This application is pivotal in identifying potential new targets for therapeutic intervention and in designing strategies to overcome the resistance that cancer cells often develop to conventional chemotherapeutic agents. medkoo.com

Investigation of DNA-Processing Enzymes and Nuclear Receptors

A significant area of research involving this compound centers on its interaction with enzymes that are crucial for DNA replication and repair.

DNA-Processing Enzymes:

A primary focus of this research is the enzyme topoisomerase II. medkoo.com This enzyme is essential for managing the topological state of DNA during replication, transcription, and recombination. This compound, like other anthracyclines, is known to intercalate into DNA and disrupt the function of topoisomerase II. medkoo.comarkat-usa.org This interference stabilizes the transient DNA-enzyme complex, leading to double-strand breaks in the DNA. medkoo.com The resulting DNA cleavage is a potent trigger for apoptosis in rapidly dividing cancer cells. medkoo.com The study of this compound's effect on topoisomerase II provides valuable insights into the mechanics of this critical cellular process and the ways in which it can be targeted for anticancer effects.

EnzymeInteraction with this compoundConsequence
Topoisomerase IIInhibition of enzyme activity through DNA intercalationInduction of DNA cleavage and apoptosis medkoo.com

Nuclear Receptors:

Currently, there is a lack of available scientific literature detailing the specific use of this compound for the investigation of nuclear receptors. While nuclear receptors are a significant target in cancer research, and other classes of natural compounds have been shown to interact with them, specific studies linking this compound to this area of research are not presently documented.

Q & A

Q. What strategies mitigate off-target toxicity of this compound while preserving antitumor efficacy?

  • Methodological Answer : Develop liposomal formulations to enhance tumor targeting. Conduct pharmacokinetic studies in murine models to compare plasma half-life and organ distribution (e.g., heart, liver) against free drug. Use proteomics to identify off-target binding partners and guide structural refinements (e.g., PEGylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.